1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol
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Overview
Description
1-azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol is a diarylmethane.
Scientific Research Applications
Chlorophenols as Environmental Contaminants and Endocrine Disruptors
Chlorophenols (CPs), which share a structural motif with 1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol through their chlorophenyl groups, are widely studied for their environmental impact and toxicity. CPs are recognized as persistent environmental pollutants with potential endocrine-disrupting capabilities. The presence of CPs in the environment has been linked to adverse effects on human health and wildlife, primarily through their action as agonists or antagonists of nuclear receptors, which can disrupt endocrine functions (Burgos-Aceves et al., 2021). This research suggests a need for further studies into the environmental and health impacts of related compounds, including this compound, especially concerning their potential as endocrine disruptors.
Methanol in Energy and Environmental Applications
Methanol, a part of the methanol moiety in this compound, has been extensively researched for its applications in energy production and environmental technology. Methanol serves as a clean-burning fuel and is considered for its potential in reducing emissions when used in internal combustion engines or in fuel cells to produce electricity. The research into methanol's efficiency as a fuel and its environmental benefits points to the broader potential of related compounds in sustainable energy applications (Cybulski, 1994). This underscores the importance of exploring this compound and similar compounds for their contributions to green chemistry and energy sustainability.
Properties
Molecular Formula |
C20H21Cl2NO |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol |
InChI |
InChI=1S/C20H21Cl2NO/c21-17-5-1-3-15(11-17)20(24,16-4-2-6-18(22)12-16)19-13-23-9-7-14(19)8-10-23/h1-6,11-12,14,19,24H,7-10,13H2 |
InChI Key |
LLAWTBLIBJUONA-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)C(C3=CC(=CC=C3)Cl)(C4=CC(=CC=C4)Cl)O |
Canonical SMILES |
C1CN2CCC1C(C2)C(C3=CC(=CC=C3)Cl)(C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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